molecular formula C78H60N6 B8144082 4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline

4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline

Cat. No.: B8144082
M. Wt: 1081.3 g/mol
InChI Key: KKKHGVGPNTYZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine is a complex organic compound characterized by its multiple biphenyl and quinquephenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinquephenyl intermediates, followed by the introduction of amino groups through nitration and subsequent reduction reactions. The final step involves coupling these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in its synthesis.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted biphenyl and quinquephenyl compounds.

    Substitution: Various substituted biphenyl and quinquephenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound can be used as probes or markers due to their fluorescent properties. They can help in studying cellular processes and molecular interactions.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors or activators of specific biological pathways, offering new avenues for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine involves its interaction with molecular targets through its amino groups and aromatic rings. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(4-aminophenyl)methane
  • Tetrakis(4-aminophenyl)porphyrin
  • Tetrakis(4-aminophenyl)benzene

Uniqueness

Compared to similar compounds, 3’‘,4’‘,5’‘,6’‘-Tetrakis(4’-amino[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl]-4,4’‘’'-diamine stands out due to its extended conjugated system, which enhances its electronic properties. This makes it particularly useful in applications requiring high stability and efficient charge transport, such as in organic electronics and advanced materials.

Properties

IUPAC Name

4-[4-[2,3,4,5,6-pentakis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H60N6/c79-67-37-25-55(26-38-67)49-1-13-61(14-2-49)73-74(62-15-3-50(4-16-62)56-27-39-68(80)40-28-56)76(64-19-7-52(8-20-64)58-31-43-70(82)44-32-58)78(66-23-11-54(12-24-66)60-35-47-72(84)48-36-60)77(65-21-9-53(10-22-65)59-33-45-71(83)46-34-59)75(73)63-17-5-51(6-18-63)57-29-41-69(81)42-30-57/h1-48H,79-84H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKHGVGPNTYZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)C9=CC=C(C=C9)N)C1=CC=C(C=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H60N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.